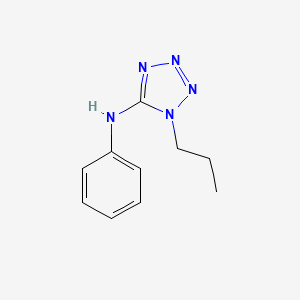
N-Chloro-N-ethylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloro-N-ethylhexanamide is an organic compound with the molecular formula C8H16ClNO It is a chlorinated amide, which means it contains both an amide group (a carbonyl group attached to a nitrogen atom) and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Chloro-N-ethylhexanamide can be synthesized through the chlorination of N-ethylhexanamide. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction typically takes place in an organic solvent such as benzene or dichloromethane, under reflux conditions. The general reaction is as follows:
N-ethylhexanamide+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Chloro-N-ethylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-chloro-N-ethylhexanoic acid.
Reduction: Reduction of the compound can lead to the formation of N-ethylhexanamide.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form N-ethylhexanamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: N-chloro-N-ethylhexanoic acid
Reduction: N-ethylhexanamide
Substitution: N-ethylhexanamide (when chlorine is replaced by hydroxide)
Applications De Recherche Scientifique
N-Chloro-N-ethylhexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive chlorine atom.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given its ability to disrupt cellular processes in microorganisms.
Industry: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism by which N-chloro-N-ethylhexanamide exerts its effects involves the reactivity of the chlorine atom. The chlorine can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular structures. This reactivity makes it a potential candidate for antimicrobial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Chloro-N-methylhexanamide
- N-Chloro-N-propylhexanamide
- N-Chloro-N-butylhexanamide
Uniqueness
N-Chloro-N-ethylhexanamide is unique due to its specific alkyl chain length and the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications.
Propriétés
Numéro CAS |
87740-37-2 |
|---|---|
Formule moléculaire |
C8H16ClNO |
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
N-chloro-N-ethylhexanamide |
InChI |
InChI=1S/C8H16ClNO/c1-3-5-6-7-8(11)10(9)4-2/h3-7H2,1-2H3 |
Clé InChI |
NOQLACQDBMJKMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)N(CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


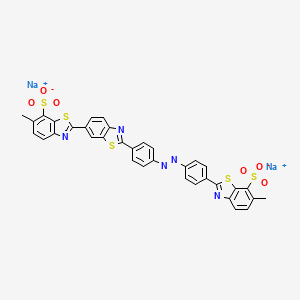
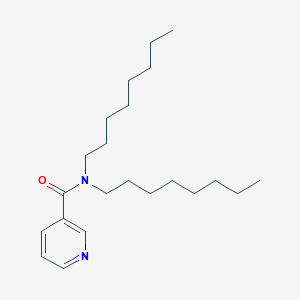
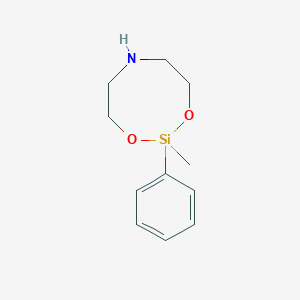
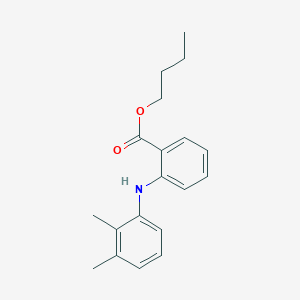

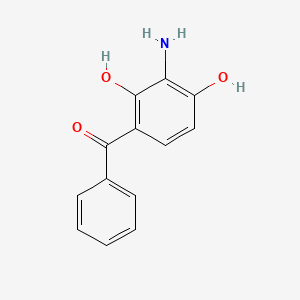
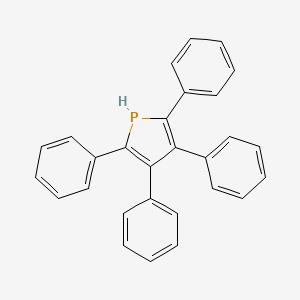
![2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate](/img/structure/B14412276.png)
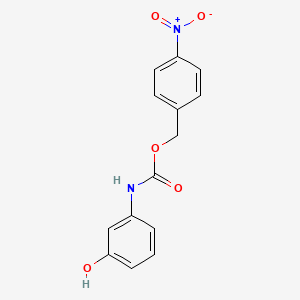
![Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate](/img/structure/B14412289.png)
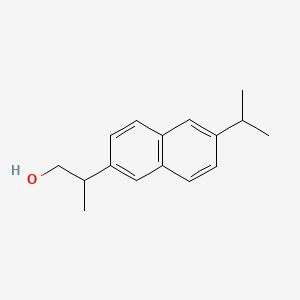
![2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one](/img/structure/B14412307.png)

